molecular formula C15H10Br2O4 B568332 Bis(4-bromophenyl) propanedioate CAS No. 116210-64-1

Bis(4-bromophenyl) propanedioate

Cat. No.: B568332
CAS No.: 116210-64-1
M. Wt: 414.049
InChI Key: VHCKBCLWUMPTLN-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) propanedioate is an organic ester derived from propanedioic acid (malonic acid) and 4-bromophenol. Its structure consists of two 4-bromophenyl groups attached to the central propanedioate moiety. While direct data on this compound is sparse in the provided evidence, its synthesis likely follows established esterification protocols similar to related bromophenyl compounds .

Properties

IUPAC Name

bis(4-bromophenyl) propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCKBCLWUMPTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700293
Record name Bis(4-bromophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116210-64-1
Record name Bis(4-bromophenyl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromophenyl) propanedioate typically involves the reaction of 4-bromophenyl derivatives with propanedioate precursors. One common method involves the use of triethylsilane and trifluoroacetic acid as reagents. The reaction is carried out under nitrogen at low temperatures, followed by gradual warming to room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl) propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the propanedioate backbone.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce compounds with altered oxidation states.

Scientific Research Applications

Bis(4-bromophenyl) propanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-bromophenyl) propanedioate involves its interaction with specific molecular targets. The bromine atoms and the propanedioate backbone can participate in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Bis(4-methylphenyl) Propanedioate (CAS 15014-23-0)

  • Structure : Substitutes bromine with methyl groups on the phenyl rings.
  • Key Differences: Polarity: Methyl groups are electron-donating, reducing polarity compared to electron-withdrawing bromine. Safety: Bis(4-methylphenyl) propanedioate requires immediate first-aid measures for inhalation exposure, including oxygen administration . No analogous safety data is provided for the brominated variant.
  • Applications : Likely used as a plasticizer or intermediate, though specific uses are undocumented in the evidence.

Dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)Propanedioate (CAS 220075-01-4)

  • Structure : Features a fluorinated alkyl chain instead of aromatic bromophenyl groups.
  • Key Differences: Electron Properties: Fluorine’s electronegativity enhances chemical stability and hydrophobicity.

4-Bromophenyl Phenyl Ether (Haloether Mix Component)

  • Structure : An ether with one 4-bromophenyl and one phenyl group.
  • Key Differences :
    • Reactivity : Ethers are less reactive toward nucleophiles compared to esters like bis(4-bromophenyl) propanedioate.
    • Analytical Methods : Included in SW-846 Method 8110 for haloethers, analyzed via GC/ECD . Propanedioate esters may require alternative chromatographic techniques.

Bis(4-bromophenyl)phenylamine

  • Structure : Replaces the propanedioate ester with a phenylamine group.
  • Key Differences :
    • Electronic Properties : The amine group enables conjugation, making it suitable for optoelectronic applications (e.g., OLEDs) .
    • Synthesis : Prepared via Ullmann coupling or similar methods, differing from esterification routes .

Comparative Data Table

Compound Functional Group Substituent Molecular Weight (Inferred) Key Applications Safety Considerations
This compound Ester 4-Bromophenyl ~428 g/mol Materials science, optics Unknown; handle as toxic
Bis(4-methylphenyl) propanedioate Ester 4-Methylphenyl ~284 g/mol Plastics, intermediates Requires inhalation first-aid
Dimethyl fluorinated propanedioate Ester Tridecafluorooctyl ~550 g/mol Surfactants, coatings Not provided
4-Bromophenyl phenyl ether Ether 4-Bromophenyl ~249 g/mol Haloether analysis Regulated under SW-846
Bis(4-bromophenyl)phenylamine Amine 4-Bromophenyl ~433 g/mol Optoelectronics Synthesis hazards noted

Research Findings and Gaps

  • Spectroscopy: Bromophenyl compounds exhibit strong absorbance in UV-vis regions, but this compound’s nonlinear optical properties remain unstudied .
  • Thermal Stability : Bromine’s high atomic mass may improve flame retardancy compared to methyl or fluorine analogues, though direct data is lacking.
  • Toxicity: Limited safety data exists for the brominated propanedioate, unlike its methyl counterpart .

Biological Activity

Bis(4-bromophenyl)propanedioate, a compound featuring brominated phenyl groups, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Bis(4-bromophenyl)propanedioate is characterized by its two 4-bromophenyl groups attached to a propanedioate backbone. The synthesis typically involves the reaction of 4-bromobenzoyl chloride with malonic acid in the presence of a base. The resulting compound can be further purified through recrystallization.

Biological Activities

The biological activities of bis(4-bromophenyl)propanedioate include:

  • Anticancer Activity : Studies have indicated that derivatives of compounds containing brominated phenyl groups exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HePG-2 (human hepatocellular carcinoma) and MCF-7 (breast carcinoma) with IC50 values indicating potent activity .
  • Antimicrobial Activity : The presence of bromine in the phenyl ring enhances the electron density, which may contribute to increased antibacterial activities compared to non-brominated analogs. Compounds similar to bis(4-bromophenyl)propanedioate have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReferences
AnticancerHePG-22.33 μg/mL
AnticancerMCF-73.98 μg/mL
AntimicrobialS. aureusNot specified
AntimicrobialE. coliNot specified

The mechanisms underlying the biological activities of bis(4-bromophenyl)propanedioate are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound likely interferes with cellular signaling pathways that regulate cell growth and division, leading to apoptosis in cancer cells.
  • Antibacterial Mechanism : The enhanced electron density from the bromine substituent may disrupt bacterial cell wall synthesis or function by interacting with essential bacterial enzymes.

Case Studies

  • Anticancer Evaluation : A study synthesized various derivatives of bis(4-bromophenyl)propanedioate and tested their cytotoxicity against HePG-2 and MCF-7 cell lines. The results indicated that modifications to the structure could significantly enhance anticancer activity, suggesting a structure-activity relationship that favors certain substituents .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of related compounds using the agar disc-diffusion method against S. aureus and E. coli. The results showed that compounds with brominated phenyl groups exhibited superior antibacterial activity compared to their chlorine counterparts, highlighting the importance of halogen substitution in enhancing biological efficacy .

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